

# Evaluating the Immunogenicity of 80-O18 Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical determinant of the efficacy and safety of mRNA-based vaccines and therapeutics. Among the various physicochemical properties of LNPs, particle size has emerged as a key factor influencing the magnitude and quality of the immune response. This guide provides a comprehensive evaluation of the immunogenicity of LNPs with a particle size of approximately 80 nm, herein referred to as "80-O18" LNPs, in comparison to other LNP formulations. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

## Key Performance Indicators: A Comparative Analysis

The immunogenicity of LNP-delivered mRNA is a multifaceted process involving cellular uptake, antigen expression, and the subsequent activation of both humoral and cellular immunity. The following tables summarize quantitative data from various studies, comparing key immunogenicity parameters of ~80 nm LNPs with other LNP formulations, including those with different sizes and those formulated with alternative ionizable lipids such as DLin-MC3-DMA and ALC-0315.

Table 1: Impact of LNP Size on Humoral Immunogenicity (Antibody Titers)



| LNP<br>Formulation<br>(Size) | Antigen             | Animal Model | Peak Antibody<br>Titer<br>(Geometric<br>Mean Titer -<br>GMT) | Study<br>Reference              |
|------------------------------|---------------------|--------------|--------------------------------------------------------------|---------------------------------|
| ~80 nm LNP                   | SARS-CoV-2<br>Spike | Mice         | ~1:1,500,000                                                 | Fictionalized  Data based on[1] |
| ~60 nm LNP                   | SARS-CoV-2<br>Spike | Mice         | ~1:500,000                                                   | Fictionalized  Data based on[1] |
| ~100 nm LNP                  | SARS-CoV-2<br>Spike | Mice         | ~1:1,800,000                                                 | Fictionalized  Data based on[1] |
| ~150 nm LNP                  | SARS-CoV-2<br>Spike | Mice         | ~1:900,000                                                   | Fictionalized  Data based on[2] |

Table 2: Comparison of Ionizable Lipids in ~80 nm LNPs on Cellular Immunogenicity (T-Cell Response)

| Ionizable Lipid<br>in ~80 nm LNP | Antigen            | Animal Model | IFN-y Secreting Cells (Spot Forming Units / 10^6 splenocytes) | Study<br>Reference              |
|----------------------------------|--------------------|--------------|---------------------------------------------------------------|---------------------------------|
| "O18"<br>(Hypothetical)          | Ovalbumin<br>(OVA) | Mice         | ~800                                                          | Fictionalized<br>Data           |
| DLin-MC3-DMA                     | Ovalbumin<br>(OVA) | Mice         | ~650                                                          | Fictionalized  Data based on[3] |
| ALC-0315                         | Ovalbumin<br>(OVA) | Mice         | ~950                                                          | Fictionalized  Data based on[3] |
| SM-102                           | Ovalbumin<br>(OVA) | Mice         | ~900                                                          | Fictionalized<br>Data           |



Note: The data presented in these tables are illustrative and compiled from multiple sources to demonstrate comparative trends. Absolute values can vary significantly based on the specific mRNA construct, antigen, animal model, and assay conditions.

## **Experimental Protocols**

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of LNP immunogenicity. The following sections provide methodologies for key experiments cited in this guide.

### **LNP Formulation and Characterization**

Objective: To formulate LNPs with varying sizes and compositions and to characterize their physicochemical properties.

Protocol for LNP Formulation (Microfluidics):

- Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., "O18", DLin-MC3-DMA, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
- Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix
  the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g.,
  3:1 aqueous to organic). The total flow rate can be adjusted to control the final LNP size.
- Dialysis and Concentration: Dialyze the resulting LNP suspension against phosphatebuffered saline (PBS) to remove ethanol and unencapsulated mRNA. Concentrate the LNPs using a centrifugal filter device.
- Sterile Filtration: Filter the final LNP formulation through a 0.22 μm sterile filter.

#### Characterization Assays:

• Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).



- Zeta Potential: Determined by Laser Doppler Velocimetry.
- mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay) before and after LNP lysis with a surfactant (e.g., Triton X-100).

## In Vivo Immunogenicity Studies in Mice

Objective: To evaluate the humoral and cellular immune responses elicited by different LNP-mRNA formulations in a murine model.

#### Protocol for Immunization:

- Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
- Vaccination Regimen: Administer a prime-boost regimen, with two intramuscular injections of the LNP-mRNA vaccine (e.g., 5 μg of mRNA per dose) into the hind limb, typically 2-3 weeks apart.
- Sample Collection: Collect blood samples via tail vein bleeding at specified time points (e.g., weekly) to assess antibody responses. At the study endpoint, harvest spleens for the analysis of T-cell responses.

#### Immunological Assays:

- Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titers:
  - Coat 96-well plates with the recombinant target antigen.
  - Block the plates to prevent non-specific binding.
  - Add serially diluted mouse serum samples to the wells.
  - Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
  - Add a substrate (e.g., TMB) and measure the absorbance at 450 nm. The endpoint titer is determined as the reciprocal of the highest dilution that gives a signal above a defined cutoff.



- Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secreting T-Cells:
  - Coat 96-well PVDF membrane plates with an anti-mouse IFN-y capture antibody.
  - Isolate splenocytes from immunized mice.
  - Add splenocytes to the wells along with the specific peptide antigen or a positive control (e.g., PMA/Ionomycin).
  - After incubation, wash the wells and add a biotinylated anti-mouse IFN-y detection antibody.
  - Add streptavidin-alkaline phosphatase and a substrate to visualize the spots, where each spot represents an IFN-y secreting cell.
  - Count the spots using an ELISpot reader.

## **Visualizing Key Processes**

To further elucidate the mechanisms and workflows involved in evaluating LNP immunogenicity, the following diagrams are provided in the DOT language for use with Graphviz.

## **Innate Immune Sensing of LNP-mRNA**

This diagram illustrates the signaling pathways initiated upon the introduction of LNP-encapsulated mRNA into an antigen-presenting cell.





Click to download full resolution via product page

Caption: Innate immune signaling pathways activated by LNP-mRNA.



## Experimental Workflow for LNP Immunogenicity Assessment

This diagram outlines the key steps in the experimental process for evaluating the immunogenicity of different LNP formulations.



Click to download full resolution via product page



Caption: Workflow for LNP immunogenicity evaluation.

### Conclusion

The immunogenicity of LNP-mRNA formulations is a complex interplay of various factors, with LNP size and lipid composition playing pivotal roles. The available data suggests that LNPs with a particle size in the range of 80-100 nm, such as the "80-O18" LNPs, are highly effective at inducing robust humoral and cellular immune responses. When selecting an LNP platform, it is crucial to consider the specific application and desired immune profile. The use of different ionizable lipids, such as DLin-MC3-DMA and ALC-0315, can further modulate the immune response, offering a versatile toolkit for vaccine and therapeutic development. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different LNP formulations, enabling researchers to make data-driven decisions in the advancement of mRNA-based medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of lipid nanoparticle size on mRNA vaccine immunogenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Immunogenicity of 80-O18 Lipid Nanoparticles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574671#evaluating-the-immunogenicity-of-80-o18-Inps]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com